molecular formula C8H7BrO4S B2504035 [(3-Bromophenyl)sulfonyl]acetic acid CAS No. 3937-93-7

[(3-Bromophenyl)sulfonyl]acetic acid

Cat. No. B2504035
CAS RN: 3937-93-7
M. Wt: 279.1
InChI Key: PXONNCWYTKBDGW-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)sulfonyl]acetic acid is a chemical compound that is likely to possess a bromine atom attached to a phenyl ring which is further connected to a sulfonyl group and an acetic acid moiety. The presence of the bromine atom suggests that it could have electron-withdrawing properties, while the acetic acid moiety may have electron-donating characteristics. This compound could be of interest in various chemical reactions due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been demonstrated in the literature. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of this compound, potentially involving the sulfonylation of an appropriate precursor in the presence of a sulfonylating agent.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows that the substituents on the phenyl ring can influence the overall geometry of the molecule. The methoxy and acetyl groups in this compound are nearly coplanar with the phenyl ring, while the bromine atom causes a deviation due to its electron-withdrawing nature . This information can be extrapolated to suggest that in this compound, similar electronic effects and steric hindrance might influence the molecular geometry.

Chemical Reactions Analysis

The reactivity of sulfoxides and related sulfonyl compounds has been extensively studied. Diaryl sulfoxides, for example, undergo oxygen exchange and racemization reactions with acetic anhydride, and these reactions are catalyzed by both Brønsted and Lewis acids . Additionally, sulfonylation reactions have been reported, such as the acetic acid-mediated sulfonylation of allenylphosphine oxides . These studies indicate that this compound could participate in similar reactions, potentially acting as a sulfonylating agent or undergoing transformations involving its sulfonyl group.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally similar compounds can offer insights. For example, the presence of a bromine atom is known to influence the electron density and reactivity of the phenyl ring . The sulfonyl group is typically a good leaving group, which could make the compound reactive in nucleophilic substitution reactions . The acetic acid moiety could be involved in hydrogen bonding, affecting the compound's solubility and boiling point .

Scientific Research Applications

Antioxidant Activity of Bromophenols

Bromophenols isolated from marine algae have shown potent antioxidant activities. For instance, bromophenols from the red alga Rhodomela confervoides exhibited strong free radical scavenging activities, suggesting their potential as natural antioxidants for preventing oxidative deterioration of food (Li et al., 2011).

Catalytic Applications

Sulfonated microporous organic-inorganic hybrids have been developed as strong Bronsted acids with applications in catalysis. These materials, capable of condensation and cracking reactions under mild conditions, indicate the potential utility of sulfonated compounds in industrial catalysis (Wang, Heising, & Clearfield, 2003). Similarly, sulfonated porous aromatic frameworks have been utilized as solid acid catalysts, demonstrating their effectiveness in esterification processes (Goesten et al., 2016).

Synthesis and Derivatization

The synthesis and derivatization of sulfonated compounds are critical in the development of novel organic molecules with potential applications in pharmaceuticals and materials science. For example, the sulfonation and acylation of specific phosphine oxides have been reported, highlighting the versatility of sulfonated compounds in organic synthesis (Luo et al., 2017).

Material Science

In material science, sulfonated carbon catalysts have shown promising activation/deactivation characteristics for the esterification of free fatty acids and transesterification of triglycerides, underlining the importance of sulfonated materials in biofuel production (Mo et al., 2008).

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through a process similar to the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it’s likely that it has some impact at the molecular and cellular levels.

properties

IUPAC Name

2-(3-bromophenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXONNCWYTKBDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3937-93-7
Record name 2-(3-bromobenzenesulfonyl)acetic acid
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